2-Ethoxy-5-fluorouracil

Catalog No.
S1551450
CAS No.
56177-80-1
M.F
C6H7FN2O2
M. Wt
158.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxy-5-fluorouracil

CAS Number

56177-80-1

Product Name

2-Ethoxy-5-fluorouracil

IUPAC Name

2-ethoxy-5-fluoro-1H-pyrimidin-6-one

Molecular Formula

C6H7FN2O2

Molecular Weight

158.13 g/mol

InChI

InChI=1S/C6H7FN2O2/c1-2-11-6-8-3-4(7)5(10)9-6/h3H,2H2,1H3,(H,8,9,10)

InChI Key

XREDGJFKPWBNRQ-UHFFFAOYSA-N

SMILES

CCOC1=NC=C(C(=O)N1)F

Synonyms

Ethoxy-5-fluoro-4(3H)-pyrimidinone; 2-Ethoxy-5-fluoro-1H-pyrimidin-4-one; 5-Fluoro-2-ethoxy-4(1H)pyrimidinone

Canonical SMILES

CCOC1=NC=C(C(=O)N1)F

The exact mass of the compound 2-Ethoxy-5-fluorouracil is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Ethoxy-5-fluorouracil (CAS: 56177-80-1) is a synthetic derivative of the widely used antineoplastic agent 5-Fluorouracil (5-FU).[1][2] It belongs to the class of N-alkoxyalkyl-5-fluorouracils, which are developed as prodrugs to modify the physicochemical properties and potentially improve the therapeutic profile of the parent compound.[3] The addition of a 2-ethoxy group to the pyrimidine ring alters the molecule's properties compared to 5-FU, making it a distinct compound for researchers investigating structure-activity relationships, novel drug delivery mechanisms, and alternative activation pathways for fluoropyrimidine-based antimetabolites.[4]

Direct substitution of 2-Ethoxy-5-fluorouracil with its parent compound, 5-Fluorouracil (5-FU), or other prodrugs like Capecitabine or Tegafur, is inadvisable in a research or development setting. The 2-ethoxy modification fundamentally alters the compound's physicochemical profile, including its lipophilicity and potential metabolic activation pathway.[4] These changes mean that it will exhibit different solubility in formulation solvents, potentially distinct membrane permeability, and require a specific bioactivation process to release the active 5-FU.[5][6] Consequently, experimental protocols, formulation strategies, and pharmacokinetic/pharmacodynamic models developed for 5-FU or other analogs are not directly applicable and require specific validation for 2-Ethoxy-5-fluorouracil.

Altered Physicochemical Profile: Increased Lipophilicity Compared to 5-Fluorouracil

The addition of the ethoxy group increases the lipophilicity of the 5-FU core. The calculated XLogP3 value for 2-Ethoxy-5-fluorouracil is 0.4, which is significantly higher than the -0.9 for the parent compound, 5-Fluorouracil.[7][8]

Evidence DimensionCalculated Lipophilicity (XLogP3)
Target Compound Data0.4
Comparator Or Baseline5-Fluorouracil: -0.9
Quantified Difference+1.3 units
ConditionsComputational prediction (XLogP3 3.0)

Increased lipophilicity can improve passive diffusion across biological membranes and alter solubility in organic solvents, which is a critical consideration for formulation development and preclinical absorption, distribution, metabolism, and excretion (ADME) studies.

Solid-State Handling and Thermal Properties Distinct from Parent Compound

2-Ethoxy-5-fluorouracil is a solid with a defined melting point range of 180-184 °C.[7][8] This contrasts sharply with the parent compound, 5-Fluorouracil, which decomposes at a much higher temperature range of 282-283 °C.[4] This significant difference in thermal behavior is a key differentiator for processability, stability testing, and formulation techniques such as hot-melt extrusion or spray drying.

Evidence DimensionMelting Point (°C)
Target Compound Data180-184 °C
Comparator Or Baseline5-Fluorouracil: 282-283 °C (decomposes)
Quantified Difference~100 °C lower thermal event temperature
ConditionsLiterature reported values for solid material.

The lower melting point may offer advantages in certain manufacturing processes requiring lower temperatures, but also indicates different solid-state stability and storage requirements compared to the more thermally stable 5-FU.

Precursor for Investigating Structure-Activity Relationships in 5-FU Prodrugs

As an alkoxyalkyl derivative, 2-Ethoxy-5-fluorouracil is part of a class of prodrugs designed to reduce the toxicity of 5-FU and enable different administration routes, such as oral delivery.[7] Studies on related α-alkoxyalkyl derivatives have shown that modifications at these positions can yield compounds with moderate antitumor activity against leukemia models (L-1210) while exhibiting lower toxicity than the parent 5-Fluorouracil.[7] While direct comparative data for the 2-ethoxy variant is limited, its procurement enables systematic SAR studies to optimize delivery and activity within this specific chemical class.

Evidence DimensionAntitumor Activity & Toxicity Profile
Target Compound DataBelongs to a class with demonstrated activity and reduced toxicity.
Comparator Or Baseline5-Fluorouracil (High toxicity, poor selectivity)
Quantified DifferenceNot available for this specific compound, but class-level data shows improvement.
ConditionsIn vivo studies on L-1210 leukemia for related class compounds.

For researchers in medicinal chemistry, this compound is not just an alternative but a specific tool for investigating how N-alkoxy modifications impact the therapeutic index of 5-FU, a critical step in developing next-generation fluoropyrimidine drugs.

Precursor for Oral Formulation Development

Given its increased lipophilicity compared to 5-Fluorouracil, this compound is a suitable starting point for research into oral dosage forms of 5-FU prodrugs. Its distinct physicochemical properties allow for exploration of formulations designed to enhance gastrointestinal absorption, a known limitation of the parent drug.[7]

Tool for Structure-Activity Relationship (SAR) Studies

This compound is the right choice for medicinal chemistry programs aiming to systematically evaluate how N-alkoxy substituents on the 5-FU scaffold influence antitumor activity, toxicity, and pharmacokinetic profiles. It serves as a specific, well-defined analog for comparison against other N-substituted derivatives to build predictive SAR models.[7]

Investigation of Alternative Metabolic Activation Pathways

As a prodrug, 2-Ethoxy-5-fluorouracil requires metabolic conversion to release active 5-FU. It can be used in cell-based assays or in vivo models to study non-canonical activation pathways (e.g., specific cytochrome P450 isoforms) that may differ from those that activate clinically used prodrugs like Capecitabine, potentially identifying strategies to overcome drug resistance.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.4

Appearance

White to Tan Powder or Crystals

Melting Point

180-184°C

UNII

15FS54053U

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H412 (25%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

56177-80-1

Wikipedia

2-ethoxy-5-fluorouracil

Dates

Last modified: 08-15-2023

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